molecular formula C8H8O4 B1346251 2-呋喃酰乙酸甲酯 CAS No. 615-06-5

2-呋喃酰乙酸甲酯

货号 B1346251
CAS 编号: 615-06-5
分子量: 168.15 g/mol
InChI 键: YGTDKZHHEPVYGJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-furoylacetate is a chemical compound with the CAS Number: 615-06-5. It has a molecular weight of 168.15 . It is a liquid at room temperature .


Molecular Structure Analysis

Methyl 2-furoylacetate contains a total of 20 bonds; 12 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 ester (aliphatic), 1 ketone (aromatic), and 1 Furane .


Physical And Chemical Properties Analysis

Methyl 2-furoylacetate is a liquid at room temperature . The compound is stored in a refrigerator . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a lipophilicity Log Po/w (iLOGP) of 1.97 .

科学研究应用

我搜索了“2-呋喃酰乙酸甲酯”在科学研究中的应用,发现它在多个领域有着独特的应用。以下是按领域分类的详细内容:

对映体选择性氢化

“2-呋喃酰乙酸甲酯”被用于对映体选择性氢化过程中,生产具有高对映体过量的四氢-2-呋喃酰乙酸甲酯。 这种应用在手性化合物的合成中非常重要,而手性化合物在医药领域至关重要 .

分子模拟可视化

这种化合物被用于使用Amber,GROMACS,Avogadro,Pymol,Chimera,Blender和VMD等程序进行分子模拟,以生成详细的分子结构和动力学可视化 .

分析化学

在分析化学中,“2-呋喃酰乙酸甲酯”参与了各种色谱技术,例如核磁共振(NMR),高效液相色谱(HPLC),液相色谱-质谱联用(LC-MS)和超高效液相色谱(UPLC),用于混合物的分析和分离 .

安全和危害

Methyl 2-furoylacetate has been classified with the signal word “Warning” and hazard statements H302, H315, H319 . This indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation .

属性

IUPAC Name

methyl 3-(furan-2-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTDKZHHEPVYGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281419
Record name methyl 2-furoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

615-06-5
Record name 615-06-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21608
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-furoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 615-06-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In 100 mL of methanol, was dissolved 5.90 g (50.0 mmol) of monomethyl malonate, and the resulting solution was mixed with 2.86 g (25 mmol) of magnesium ethoxide followed by stirring at room temperature for 4 hours. The reaction solution was concentrated and the residue was dried under reduced pressure. In 100 mL of tetrahydrofuran, was dissolved 2.80 g (25 mmol) of 2-furancarboxylic acid and the resulting solution was mixed with 4.45 g (27.4 mmol) of carbonyldiimidazole, followed by stirring for 1 hour. The reaction solution was added to a dry magnesium salt and stirred at room temperature for 19 hours. The reaction solution was concentrated; the residue was mixed with 100 mL of 1.5 N hydrochloric acid, extracted with ethyl acetate, and washed with an aqueous sodium hydrogencarbonate solution and saturated sodium chloride water. The resultant was dried over sodium sulfate anhydride, filtered, and concentrated. The residue was distilled (0.06 mmHg, 69 to 75) to give 2.93 g (17.4 mmol, 69.6%) of methyl 2-furancarbonylacetate as an anhydrous liquid. Similarly to Example 133, 65 mg (1.34 mmol, 58.1%) of dark yellow crystals were obtained from 2.93 g (17.4 mmol) of methyl 2-furancarbonylacetate.
Name
magnesium ethoxide
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
4.45 g
Type
reactant
Reaction Step Two
[Compound]
Name
magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.9 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
2.8 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-furoylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-furoylacetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-furoylacetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-furoylacetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-furoylacetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-furoylacetate

Q & A

Q1: What is significant about the hydrogenation of methyl 2-furoylacetate as described in the research?

A1: The research demonstrates the enantio-differentiating hydrogenation of methyl 2-furoylacetate using a tartaric acid-modified Raney nickel (TA-MRNi) catalyst [, ]. This is significant because it leads to the preferential formation of one enantiomer over the other. Specifically, the hydrogenation of the substrate resulted in a 77% enantiomeric excess (ee) at the 3-position of the product, methyl tetrahydro-2-furoylacetate []. This control over chirality is crucial in pharmaceutical synthesis, as different enantiomers can have different biological activities.

Q2: How does modifying the substrate structure impact the reaction outcome?

A2: The researchers explored the impact of modifying the substrate structure by replacing the methyl group in methyl 2-furoylacetate with a methoxycarbonyl group []. Interestingly, this modification resulted in the selective hydrogenation of only the ketone moiety, leaving the furan ring intact. The product, a chiral sec-alcohol containing a furan ring, was obtained with a 69% ee []. This finding highlights the importance of substrate structure in influencing the selectivity and reactivity of the TA-MRNi catalyst.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。